1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene involves its interaction with molecular targets through various pathways. The methoxy group and the branched alkyl chain play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Similar structure with a nitro group instead of the branched alkyl chain.
1-Methoxy-4-chlorobenzene: Similar structure with a chlorine atom instead of the branched alkyl chain.
1-Methoxy-4-methylbenzene: Similar structure with a methyl group instead of the branched alkyl chain.
Uniqueness: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is unique due to the presence of the branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
502760-14-7 |
---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene |
InChI |
InChI=1S/C16H24O/c1-7-12-16(5,15(2,3)4)13-8-10-14(17-6)11-9-13/h7-11H,1,12H2,2-6H3 |
InChI Key |
STZZBKVLYJXHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(CC=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.